molecular formula C10H12O3 B579703 I+/--Thujaplicinol CAS No. 16643-33-7

I+/--Thujaplicinol

Cat. No.: B579703
CAS No.: 16643-33-7
M. Wt: 180.203
InChI Key: DTNGDTFARJMFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Thujaplicinol can be synthesized through various chemical reactions involving tropolone derivatives. One common method involves the hydroxylation of tropolone using specific reagents and catalysts under controlled conditions . The reaction typically requires a solvent, such as methanol or ethanol, and a catalyst, such as palladium or platinum, to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of I+/--Thujaplicinol often involves the extraction of the compound from natural sources, such as the bark and needles of Cupressaceae trees . The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography. This method ensures the isolation of this compound in its pure form for various applications.

Properties

CAS No.

16643-33-7

Molecular Formula

C10H12O3

Molecular Weight

180.203

IUPAC Name

2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

DTNGDTFARJMFLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC(=O)C(=C1O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
I+/--Thujaplicinol
Reactant of Route 2
I+/--Thujaplicinol
Reactant of Route 3
I+/--Thujaplicinol
Reactant of Route 4
I+/--Thujaplicinol
Reactant of Route 5
I+/--Thujaplicinol
Reactant of Route 6
I+/--Thujaplicinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.